molecular formula C10H12O2 B099471 3-Hydroxy-2-methyl-1-phenylpropan-1-one CAS No. 16735-22-1

3-Hydroxy-2-methyl-1-phenylpropan-1-one

Cat. No. B099471
CAS RN: 16735-22-1
M. Wt: 164.2 g/mol
InChI Key: YHHKOCQFUSUCCG-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl-1-phenylpropan-1-one , also known by other names such as 2-Hydroxy-2-methylpropiophenone , 1-Phenyl-2-methyl-2-hydroxypropanone , and 2-Methyl-3-phenyl-3-oxopropan-2-ol , is a chemical compound with the molecular formula C10H12O2 . It belongs to the class of aryl ketones and is characterized by a hydroxyl group (OH) and a methyl group (CH3) attached to the phenyl ring. This compound plays a crucial role in various applications, including photoinitiators for UV-curable resins and crosslinking of polymers .


Synthesis Analysis

The synthesis of 3-Hydroxy-2-methyl-1-phenylpropan-1-one involves several methods. One common approach is the acylation of 2-methylpropiophenone using an appropriate reagent. For instance, the reaction of 2-methylpropiophenone with hydrogen peroxide in the presence of a catalyst can yield the desired product. Additionally, other synthetic routes, such as oxidation or reduction , have been explored in the literature .


Molecular Structure Analysis

The compound’s molecular structure consists of a phenyl ring (C6H5) attached to a propionyl group (C3H5CO-) via a hydroxyl group (OH). The methyl group (CH3) is positioned at the alpha carbon of the propionyl group. The arrangement of atoms and functional groups in the molecule significantly influences its properties and reactivity .


Chemical Reactions Analysis

  • Reduction and Oxidation : These reactions modify the functional groups attached to the phenyl ring or the propionyl group .

Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 102-103°C at 4 mmHg .
  • Density : 1.077 g/mL at 25°C .
  • Refractive Index : n20/D 1.533 .
  • Solubility : Soluble in organic solvents like acetone, ethyl acetate, and methanol .

Scientific Research Applications

Catalysis and Reaction Mechanisms

Research on 3-Hydroxy-2-methyl-1-phenylpropan-1-one has contributed to understanding catalysis and reaction mechanisms. For instance, studies have focused on its role in solvolysis reactions, where it acts as an intermediate. These studies help in understanding the catalytic processes and the formation of elimination products in such reactions (Thibblin & Sidhu, 1993).

Structural Analysis and Spectroscopy

Significant work has been done in the field of structural analysis and vibrational spectroscopy of this compound. Fourier Transform Infrared (FTIR) spectrum studies have been carried out to understand its molecular geometry and vibrational frequencies, contributing to the broader field of molecular spectroscopy (Belaidi, Bouchaour, & Maschke, 2013).

Tautomerism Studies

Investigations into the tautomerism of aryl-substituted phenylpropanes, including 3-Hydroxy-2-methyl-1-phenylpropan-1-one, have been conducted. These studies explore how such compounds exist in different forms (tautomers) and their behavior in various phases. This research aids in understanding the chemical properties and reactivity of such molecules (Cunningham, Lowe, & Threadgill, 1989).

Organic Synthesis Applications

The compound has been studied in the context of organic synthesis, particularly in the Reformatsky reaction. It plays a role in the synthesis of diastereomeric esters, contributing to the broader field of organic synthesis and stereochemistry (MatsumotoTakashi & FukuiKenji, 1972).

Photopolymerization Studies

Research on 3-Hydroxy-2-methyl-1-phenylpropan-1-one has explored its role in photopolymerization processes. Studies have examined its interaction with other compounds in photoinitiated free-radical polymerization, contributing to advancements in polymer chemistry (Alupei, Alupei, & Ritter, 2002).

Enzymatic and Metabolic Studies

The compound has been the subject of enzymatic and metabolic studies. These investigations focus on the metabolic pathways and enzymatic reactions involving tertiary amines, which is critical for understanding various biological processes and drug metabolism (Abdel-Monem, 1975).

Green Chemistry

Research in green chemistry has included the synthesis of derivatives of 3-Hydroxy-2-methyl-1-phenylpropan-1-one. These studies are significant for developing more environmentally friendly and sustainable chemical processes (Li et al., 2013).

Asymmetric Synthesis

The compound has been studied in the context of asymmetric synthesis, such as in the hydrogenation of 1-phenylpropane-1,2-dione. Research in this area contributes to the field of chiral synthesis, which is important in the production of optically active compounds (Toukoniitty et al., 2004).

Safety And Hazards

  • Storage : Store in a cool, dry place away from direct sunlight and incompatible materials .

Future Directions

Research on 3-Hydroxy-2-methyl-1-phenylpropan-1-one continues to explore its applications in various fields, including coatings, adhesives, and biomedical materials. Investigating novel derivatives, improving synthesis methods, and understanding its interactions with other compounds are promising avenues for future studies .

properties

IUPAC Name

3-hydroxy-2-methyl-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHKOCQFUSUCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456102
Record name 3-Hydroxy-2-methyl-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-methyl-1-phenylpropan-1-one

CAS RN

16735-22-1
Record name 3-Hydroxy-2-methyl-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
T Mukaiyama, T Takuwa, K Yamane… - Bulletin of the Chemical …, 2003 - journal.csj.jp
… 3-Cyclohexyl-3-hydroxy-2-methyl-1-phenylpropan-1-one (14):20 Isolated as a mixture of diastereomers (syn=anti ¼ 97=3): IR (neat, cmÀ1) 3442, 1704; 1HNMR (270 MHz, CDCl3) 1.23 …
Number of citations: 22 www.journal.csj.jp
T Suzuki, T Ohwada, K Shudo - Journal of the American Chemical …, 1997 - ACS Publications
… Another related cyclization of 3-hydroxy-2-methyl-1-phenylpropan-1-one 5 (R 2 = H, R 3 = CH 3 ) to give 3-methylindanone (2g), catalyzed by concentrated sulfuric acid, was also …
Number of citations: 115 pubs.acs.org
F Zhang, C Liang, M Chen, H Guo, H Jiang, H Li - Green chemistry, 2013 - pubs.rsc.org
… The reaction selectivity for the target product of 3-hydroxy-2-methyl-1-phenylpropan-1-one was determined based on its ratio to the byproduct propiophenone. The yield of the target …
Number of citations: 15 pubs.rsc.org
F Zhang, C Liang, Z Wang, H Li - ChemCatChem, 2018 - Wiley Online Library
… All these catalysts furnished moderate to good yields of the desired adduct 3-hydroxy-2-methyl-1-phenylpropan-1-one and hydrolyzed byproduct propiophenone. Clearly, Yb(OTf) 2 -MP …
RD Patil, S Pratihar - The Journal of Organic Chemistry, 2022 - ACS Publications
… in the reaction, compounds such as 2-methyl-1-phenylprop-2-en-1-one (5b–i1), 3-methoxy-2-methyl-1-phenylpropan-1-one (5b–i2), and 3-hydroxy-2-methyl-1-phenylpropan-1-one (5b–…
Number of citations: 2 pubs.acs.org
T Aftab, C Carter, M Christlieb, J Hart… - Journal of the Chemical …, 2000 - pubs.rsc.org
Conversion of two diastereoisomeric 1,3-diols (3-cyclohexyl-1-phenylpropane-1,3-diol) into orthoesters was followed by treatment with acetyl bromide. The 1,3-bromo acetates (acetic …
Number of citations: 21 pubs.rsc.org
M Nitta, T Kobayashi - Journal of the Chemical Society, Perkin …, 1984 - pubs.rsc.org
3,5-Disubstituted 2-isoxazolines (1a–f) undergo N–O and C-4–C-5 bond-cleavage reaction with pentacarbonyliron and photoirradiation in methanol to give two fragments (aldehydes …
Number of citations: 4 pubs.rsc.org
B Plancq, LC Justafort, M Lafantaisie… - European Journal of …, 2013 - Wiley Online Library
A mild method for the diastereoselective Mukaiyama aldol reaction is reported. By using a low loading of the gallium(III) triflate catalyst (down to 0.01 mol‐%), the transformation …
P Biswal, M Siva Subramani, S Samser… - The Journal of …, 2022 - ACS Publications
Herein we report simple, highly efficient, and phosphine-free N,C–Ru and N,N–Ru catalysts for ligand-controlled borrowing-hydrogen (BH) and interrupted-borrowing-hydrogen (I-BH) …
Number of citations: 3 pubs.acs.org
Y Mei, DJ Averill, MJ Allen - The Journal of Organic Chemistry, 2012 - ACS Publications
The development of efficient methods for the asymmetric Mukaiyama aldol reaction in aqueous solution has received great attention. We have developed a new series of chiral …
Number of citations: 44 pubs.acs.org

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